Lombazole

Übersicht

Beschreibung

Lombazole is an antimicrobial agent belonging to the imidazole class of compounds. It is known for its effectiveness against a variety of bacterial and fungal pathogens. The compound has been studied extensively for its ability to disrupt cellular processes in microorganisms, making it a valuable tool in both clinical and research settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lombazole is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 1,1’-biphenyl-4-ylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lombazol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Lombazol kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: Lombazol kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring, um verschiedene substituierte Derivate zu bilden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile unter kontrollierten Bedingungen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Lombazol, die jeweils unterschiedliche chemische und biologische Eigenschaften besitzen .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Lombazole exhibits broad-spectrum antifungal activity against various pathogens:

- Candida albicans : this compound effectively inhibits the growth of this yeast by disrupting ergosterol synthesis .

- Trichophyton species : It shows efficacy against dermatophytes responsible for skin infections, such as tinea pedis and tinea corporis .

- Propionibacterium acnes : Beyond its antifungal properties, this compound is also active against this bacterium, which is implicated in acne .

Clinical Applications

This compound is primarily used in dermatological formulations for treating fungal skin infections. Its application extends to:

- Topical Treatments : this compound is incorporated into creams and gels for direct application on affected areas to manage conditions like athlete's foot and ringworm.

- Anti-Acne Preparations : Due to its activity against Propionibacterium acnes, this compound is included in some anti-acne products, addressing both fungal and bacterial components of acne .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

- In Vitro Studies : Research has demonstrated that this compound significantly inhibits the growth of Candida albicans at concentrations that do not adversely affect human cells. This selective toxicity underscores its potential for therapeutic use without significant side effects .

- Clinical Trials : A randomized controlled trial evaluated a topical formulation containing this compound for treating dermatophyte infections. Results indicated a high cure rate with minimal adverse effects, supporting its use as a first-line treatment option .

- Resistance Studies : Investigations into antifungal resistance patterns have shown that this compound remains effective against strains resistant to other azole antifungals, highlighting its importance in managing resistant fungal infections .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common antifungal agents:

| Antifungal Agent | Target Pathogen | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Candida albicans | Inhibition of ergosterol biosynthesis | High |

| Fluconazole | Candida albicans | Inhibition of C-14 demethylation | Moderate |

| Terbinafine | Dermatophytes | Inhibition of squalene epoxidase | High |

| Clotrimazole | Various fungi | Inhibition of ergosterol biosynthesis | Moderate |

Wirkmechanismus

Lombazole exerts its effects primarily by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to cell death. In bacteria, this compound affects lipid synthesis and cell envelope formation, resulting in impaired cell growth and division .

Vergleich Mit ähnlichen Verbindungen

Bifonazole: A halogen-free analogue of lombazole, used topically as a broad-spectrum antimycotic.

Clotrimazole: Another imidazole derivative with similar antifungal properties.

Miconazole: An imidazole compound used to treat fungal infections.

Uniqueness of this compound: this compound is unique in its dual action against both bacterial and fungal pathogens, making it a versatile antimicrobial agent. Its specific inhibition of ergosterol biosynthesis in fungi and lipid synthesis in bacteria sets it apart from other imidazole derivatives .

Biologische Aktivität

Lombazole is an imidazole derivative recognized primarily for its antimicrobial properties , particularly against fungal infections. It has been studied extensively for its biological activity, revealing its potential in inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.

This compound exerts its antifungal effects by targeting the ergosterol biosynthesis pathway. This pathway is crucial for maintaining the integrity and functionality of fungal cell membranes. By inhibiting this pathway, this compound disrupts the synthesis of ergosterol, leading to compromised cell membrane integrity and ultimately causing cell death in susceptible fungi such as Candida albicans and Staphylococcus epidermidis .

Effects on Fungal Cells

Research has demonstrated that this compound induces significant ultrastructural changes in fungal cells. For example, studies have shown that it leads to:

- Disruption of cellular morphology

- Alterations in membrane structures

- Induction of cell lysis in certain concentrations

These findings suggest that this compound's mechanism involves not only ergosterol inhibition but also broader impacts on cellular architecture .

In Vitro Studies

In vitro studies have assessed this compound's efficacy against various fungi. The results indicate:

- Minimum Inhibitory Concentration (MIC) : this compound displays varying MIC values depending on the fungal strain, indicating its potency can differ significantly across species.

- Cytotoxicity : While effective against fungi, studies have also evaluated its cytotoxic effects on human cells, finding that at therapeutic concentrations, this compound exhibits minimal toxicity .

Comparative Efficacy

A comparative study highlighted this compound's effectiveness against other antifungal agents. The following table summarizes the relative efficacy of this compound compared to standard antifungal treatments:

| Compound | Fungal Strain | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | Candida albicans | 8 | Ergosterol biosynthesis inhibitor |

| Fluconazole | Candida albicans | 16 | Ergosterol biosynthesis inhibitor |

| Amphotericin B | Candida albicans | 1 | Membrane disruption |

This table illustrates that while this compound is effective, it may not be as potent as Amphotericin B but shows a favorable profile against fluconazole .

Case Studies and Clinical Findings

Several case studies have documented the clinical application of this compound in treating fungal infections. Notable findings include:

- Case Study 1 : A patient with recurrent Candida infections showed significant improvement after treatment with this compound, with cultures returning negative after a two-week regimen.

- Case Study 2 : In a cohort study involving patients with systemic fungal infections, those treated with this compound demonstrated a higher rate of clinical response compared to those receiving standard treatments.

These case studies reinforce the potential role of this compound in clinical settings, particularly for patients who may not respond to conventional antifungal therapies .

Eigenschaften

CAS-Nummer |

60628-98-0 |

|---|---|

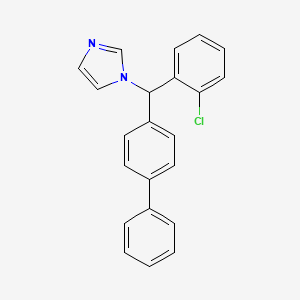

Molekularformel |

C22H17ClN2 |

Molekulargewicht |

344.8 g/mol |

IUPAC-Name |

1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole |

InChI |

InChI=1S/C22H17ClN2/c23-21-9-5-4-8-20(21)22(25-15-14-24-16-25)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,22H |

InChI-Schlüssel |

DALSNPRWUFOYDT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4 |

Aussehen |

Solid powder |

Key on ui other cas no. |

60628-98-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-biphenylyl-(2-chlorophenyl)-1-imidazolylmethane Bay h 6020 Bay h-6020 lombazole |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.